molecular formula C10H19NO2 B8729813 3-(4-Piperidinyl)propyl acetate

3-(4-Piperidinyl)propyl acetate

Cat. No.: B8729813
M. Wt: 185.26 g/mol
InChI Key: HIHVJFDBWAVQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Piperidinyl)propyl acetate is a chemical compound characterized by a piperidine ring linked to a propyl chain terminated by an acetate ester group. For instance, piperidine-containing derivatives like roxatidine acetate hydrochloride (a histamine H2 antagonist) demonstrate gastric acid inhibition, implying that structural similarities to this compound may confer related biological activities . Piperidine derivatives are often explored for their bioactivity due to the ring’s conformational flexibility and ability to interact with biological targets.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3-piperidin-4-ylpropyl acetate

InChI

InChI=1S/C10H19NO2/c1-9(12)13-8-2-3-10-4-6-11-7-5-10/h10-11H,2-8H2,1H3

InChI Key

HIHVJFDBWAVQNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCC1CCNCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • Ethyl 2-(piperidin-4-yl)acetate: Features an ethyl ester and a piperidine ring directly attached to the acetate backbone. This compound has a molecular weight of 185.23 g/mol, a calculated Log Po/w (octanol-water partition coefficient) of 0.6, and moderate aqueous solubility (Log S = -1.4), indicating moderate lipophilicity .
  • 3-(Methylthio)propyl acetate: A sulfur-containing analog dominant in melon cultivars, highlighting its role in flavor chemistry.
  • 3-[2-(4-Hydroxy-3-methoxyphenyl)...]propyl acetate: A phenolic derivative with demonstrated cytotoxicity against Huh7.5 and A549 cancer cell lines at 40 μM, suggesting that aromatic substituents on the propyl chain may enhance bioactivity compared to aliphatic groups .
  • Thiopropazate: A phenothiazine-piperazine-acetate hybrid used as an antipsychotic. Its structure underscores how acetate-piperidine hybrids can be tailored for central nervous system applications .

Physicochemical Properties

Compound Molecular Weight (g/mol) Log Po/w Aqueous Solubility (Log S) Key Substituent
3-(4-Piperidinyl)propyl acetate* ~199.27 (calculated) ~1.2 ~-2.0 (estimated) Piperidine, propyl
Ethyl 2-(piperidin-4-yl)acetate 185.23 0.6 -1.4 Piperidine, ethyl
3-(Methylthio)propyl acetate 148.23 1.8 -1.0 Methylthio, propyl
Thiopropazate 489.46 3.5 -3.2 Phenothiazine, piperazine

*Estimated using computational tools due to lack of direct data.

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